![molecular formula C29H48N2O2 B14674293 2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 34005-05-5](/img/structure/B14674293.png)
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an octadecylamino group attached to a propyl chain, which is further connected to an isoindole-1,3-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with octadecylamine in the presence of a suitable solvent such as toluene or xylene. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoindole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, it may interact with cellular membranes, altering their properties and affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-3-(octadecylamino)-1,3-dihydro-2H-indol-2-one hydrochloride
- N-(3-octadecylamino-2-hydroxyl) propyl trimethyl ammonium chloride
Uniqueness
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the presence of an octadecylamino group and an isoindole-1,3-dione core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
34005-05-5 |
|---|---|
Fórmula molecular |
C29H48N2O2 |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
2-[3-(octadecylamino)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-30-24-20-25-31-28(32)26-21-17-18-22-27(26)29(31)33/h17-18,21-22,30H,2-16,19-20,23-25H2,1H3 |
Clave InChI |
AWLPZPSFKVFUKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


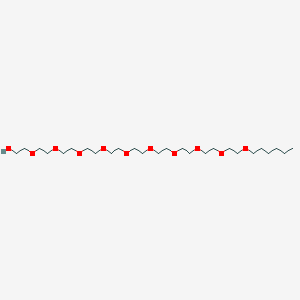
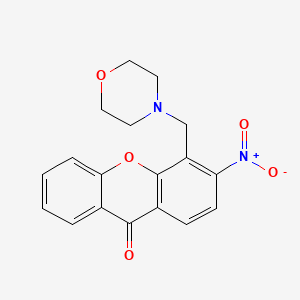
![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
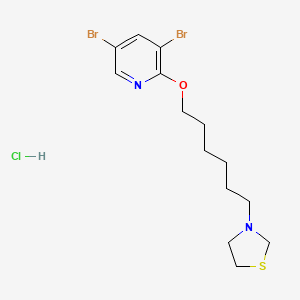
![5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide](/img/structure/B14674244.png)
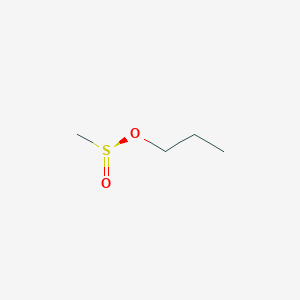

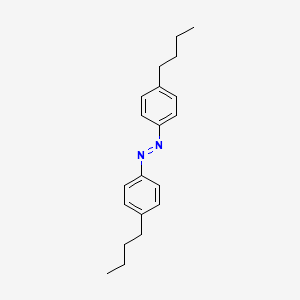
![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)

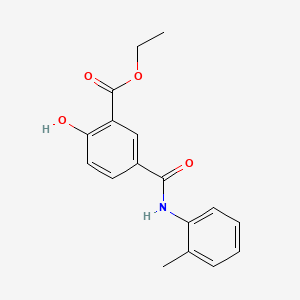
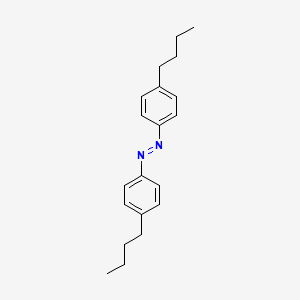
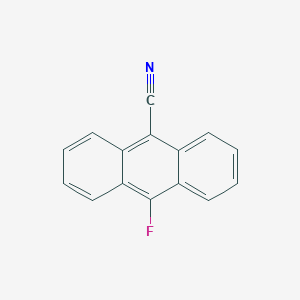
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
